molecular formula C11H7F3N2 B8682667 6-Trifluoromethyl-1H-indole-3-acetonitrile

6-Trifluoromethyl-1H-indole-3-acetonitrile

Cat. No. B8682667
M. Wt: 224.18 g/mol
InChI Key: QQKXHUIUBXNMDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07109229B2

Procedure details

6-Trifluoromethyl-N,N-dimethyl-1H-indole-3-methanamine (1.2 g, 4.95 mmol) and NaCN (0.72 g, 14.86 mmol, 3.0 eq.) were combined with DMF (10 mL) and EtOAc (2 mL). The mixture was heated to reflux for 6 hours, then cooled to rt. The product was extracted with EtOAc and the organic layer was washed with water and dried (MgSO4). The solvent was removed in vacuo to give 0.66 g (60%) of the title compound after column chromatography (Hex:EtOAc 1:1).
Name
6-Trifluoromethyl-N,N-dimethyl-1H-indole-3-methanamine
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
0.72 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four
Yield
60%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:17])([F:16])[C:3]1[CH:11]=[C:10]2[C:6]([C:7]([CH2:12]N(C)C)=[CH:8][NH:9]2)=[CH:5][CH:4]=1.[C-]#N.[Na+].[CH3:21][N:22](C=O)C>CCOC(C)=O>[F:17][C:2]([F:1])([F:16])[C:3]1[CH:11]=[C:10]2[C:6]([C:7]([CH2:12][C:21]#[N:22])=[CH:8][NH:9]2)=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
6-Trifluoromethyl-N,N-dimethyl-1H-indole-3-methanamine
Quantity
1.2 g
Type
reactant
Smiles
FC(C1=CC=C2C(=CNC2=C1)CN(C)C)(F)F
Step Two
Name
Quantity
0.72 g
Type
reactant
Smiles
[C-]#N.[Na+]
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
2 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 6 hours
Duration
6 h
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with EtOAc
WASH
Type
WASH
Details
the organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C2C(=CNC2=C1)CC#N)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.66 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.